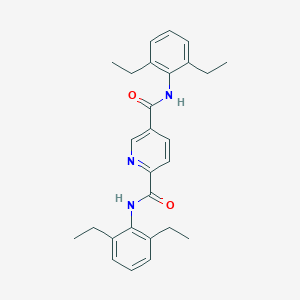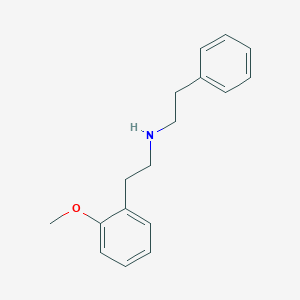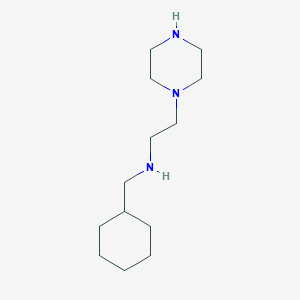
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide, commonly known as DPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DPA belongs to the class of organic molecules known as amides, which are widely used in various fields, including pharmaceuticals, materials science, and agrochemicals.
作用機序
The mechanism of action of DPA is not fully understood, but it is believed to be related to its ability to form stable complexes with metal ions. DPA has been shown to selectively bind to copper and zinc ions, and this property has been exploited in various applications, including metal ion sensing and imaging.
Biochemical and Physiological Effects
DPA has been shown to have a range of biochemical and physiological effects, including antioxidant and anti-inflammatory activities. In one study, DPA was found to inhibit the production of reactive oxygen species (ROS) in human skin cells, suggesting that it may have potential applications in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the major advantages of DPA is its ease of synthesis and purification, which makes it a readily available and cost-effective material for scientific research. However, one limitation of DPA is its relatively low solubility in organic solvents, which can make it difficult to work with in certain applications.
将来の方向性
There are many potential future directions for research on DPA. One area of interest is the development of new applications for DPA in the field of organic electronics, particularly in the development of more efficient and stable OLEDs and OPVs. Another area of interest is the investigation of DPA's potential as a therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, further research is needed to fully understand the mechanism of action of DPA and its interactions with metal ions.
合成法
The synthesis of DPA involves the reaction of 2,6-diethylphenylamine with pyridine-2,5-dicarboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain pure DPA.
科学的研究の応用
DPA has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of DPA is in the field of organic electronics, where it has been used as a hole transport material in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). DPA has also been investigated for its potential use as a fluorescent probe for metal ions, such as copper and zinc, which are essential for many biological processes.
特性
製品名 |
N~2~,N~5~-bis(2,6-diethylphenyl)-2,5-pyridinedicarboxamide |
|---|---|
分子式 |
C27H31N3O2 |
分子量 |
429.6 g/mol |
IUPAC名 |
2-N,5-N-bis(2,6-diethylphenyl)pyridine-2,5-dicarboxamide |
InChI |
InChI=1S/C27H31N3O2/c1-5-18-11-9-12-19(6-2)24(18)29-26(31)22-15-16-23(28-17-22)27(32)30-25-20(7-3)13-10-14-21(25)8-4/h9-17H,5-8H2,1-4H3,(H,29,31)(H,30,32) |
InChIキー |
BVAZYEOENHCLJJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3CC)CC |
正規SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=CC=C3CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(4-Chlorobenzyl)amino]pentan-1-ol](/img/structure/B262053.png)


![N-[3-(4-morpholinyl)propyl]-N-(2-phenylpropyl)amine](/img/structure/B262056.png)
![N-(cyclohexylmethyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B262057.png)

![2-({2-[(Cyclohexylmethyl)amino]ethyl}amino)ethanol](/img/structure/B262059.png)


![2-[2-({[5-(4-Fluorophenyl)-2-furyl]methyl}amino)ethoxy]ethanol](/img/structure/B262071.png)

![N-(tert-butyl)-N-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}amine](/img/structure/B262082.png)